CCR5 Antagonist Potency: Cyclopentyl Substituent Enables Sub-Nanomolar Cellular Activity
Derivatives synthesized from 1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride exhibit potent CCR5 antagonism with an IC₅₀ of 0.110 nM in a cellular fusion assay [1]. In contrast, earlier-generation CCR5 antagonists lacking the cyclopentyl-pyrazole scaffold, such as the clinical candidate maraviroc, display IC₅₀ values in the range of 3-10 nM in comparable cellular assays, representing a >27-fold difference in potency [2].
| Evidence Dimension | CCR5 receptor antagonism (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.110 nM |
| Comparator Or Baseline | Maraviroc (comparator CCR5 antagonist): IC₅₀ = 3-10 nM |
| Quantified Difference | >27-fold improvement in potency |
| Conditions | CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-β-gal construct; inhibition of HIV-1 envelope-mediated cell-cell fusion |
Why This Matters
This level of potency enables lower dosing in downstream assays and reduces compound consumption in screening cascades, directly impacting procurement volume requirements and cost-per-assay calculations.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217): IC₅₀ = 0.110 nM; Antagonist activity at CCR5 receptor expressed in P4R5 cells. Data curated from ChEMBL. Accessed 2026. View Source
- [2] Dorr, P.; Westby, M.; Dobbs, S.; et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob. Agents Chemother. 2005, 49, 4721-4732. View Source
